molecular formula C12H14N2 B2903565 2-(pyrrolidin-3-yl)-1H-indole CAS No. 1260680-48-5

2-(pyrrolidin-3-yl)-1H-indole

Cat. No.: B2903565
CAS No.: 1260680-48-5
M. Wt: 186.258
InChI Key: TVUKIIHOCPRYQF-UHFFFAOYSA-N
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Description

2-(pyrrolidin-3-yl)-1H-indole: is a compound that features a pyrrolidine ring attached to an indole structure. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the pyrrolidine ring is a saturated nitrogen-containing heterocycle. This combination of structures makes this compound an interesting compound for various scientific and industrial applications.

Safety and Hazards

The safety data sheet for a related compound, “2-(pyrrolidin-3-yl)ethan-1-ol hydrochloride”, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “2-(pyrrolidin-3-yl)-1H-indole” were not found, research on related compounds is ongoing. For example, Amcenestrant, a new oral form of endocrine therapy, is being evaluated against the current standards of care in patients with estrogen receptor–positive, HER2-negative locally advanced or metastatic breast cancer . Another study synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrotic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(pyrrolidin-3-yl)-1H-indole can be achieved through several methods. One common approach involves the cyclization of a suitable precursor. For example, the reaction of an indole derivative with a pyrrolidine derivative under specific conditions can yield the desired compound. The reaction typically requires a catalyst and may involve heating to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(pyrrolidin-3-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the indole or pyrrolidine rings, leading to different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce halogen atoms or other functional groups .

Scientific Research Applications

Chemistry: 2-(pyrrolidin-3-yl)-1H-indole is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions of indole and pyrrolidine-containing molecules with biological targets. It may serve as a model compound for understanding the behavior of more complex natural products .

Medicine: The indole and pyrrolidine rings are common in many pharmaceuticals. This compound may be investigated for its potential therapeutic properties, including its ability to interact with specific receptors or enzymes .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .

Comparison with Similar Compounds

Uniqueness: 2-(pyrrolidin-3-yl)-1H-indole is unique due to the specific combination of the indole and pyrrolidine rings. This combination provides a distinct set of chemical properties and potential biological activities that are not found in other similar compounds .

Properties

IUPAC Name

2-pyrrolidin-3-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-4-11-9(3-1)7-12(14-11)10-5-6-13-8-10/h1-4,7,10,13-14H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUKIIHOCPRYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260680-48-5
Record name 2-(pyrrolidin-3-yl)-1H-indole
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